molecular formula C14H19NO4 B12856216 2-((((Benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid

2-((((Benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid

Cat. No.: B12856216
M. Wt: 265.30 g/mol
InChI Key: RYEFCGYTOBTQNU-UHFFFAOYSA-N
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Description

2-((((Benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid is a chiral carboxylic acid derivative featuring a benzyloxycarbonyl (Cbz)-protected amino group attached to a methyl-substituted butanoic acid backbone. This compound is widely utilized in organic synthesis, particularly as an intermediate in peptide chemistry and drug development, where the Cbz group serves as a temporary protecting group for amines . Its molecular formula is C₁₄H₁₉NO₄ (MW 265.3 g/mol), with stereochemical variations such as the (R)-enantiomer (CAS 1014644-95-1) being explicitly documented . The compound’s structure combines hydrophobic (methyl and benzyl groups) and hydrophilic (carboxylic acid) moieties, influencing its solubility and reactivity in synthetic pathways.

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

3-methyl-2-(phenylmethoxycarbonylaminomethyl)butanoic acid

InChI

InChI=1S/C14H19NO4/c1-10(2)12(13(16)17)8-15-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17)

InChI Key

RYEFCGYTOBTQNU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CNC(=O)OCC1=CC=CC=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((((Benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid typically involves the protection of amino acids using benzyloxycarbonyl (Cbz) groups. The process includes the reaction of leucine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective protection of the amino group .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process includes the continuous addition of reagents and real-time monitoring of reaction conditions to optimize yield and purity. The use of advanced purification techniques such as chromatography ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((((Benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Pharmaceutical Applications

1. Peptide Synthesis
(S)-2-((((Benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid serves as a crucial building block in peptide synthesis. The benzyloxycarbonyl (Cbz) protection allows for selective reactions during the formation of peptides, enhancing the stability and reactivity needed for various synthetic pathways.

2. Drug Development
This compound has potential therapeutic applications due to its interaction with biological targets such as enzymes and receptors. Its structural features allow it to exhibit significant biological activity, making it a candidate for drug design aimed at treating various conditions, including metabolic disorders and cancer.

3. Antioxidant Activity
Research indicates that compounds with similar structures may possess antioxidant properties, which are beneficial in mitigating oxidative stress-related cellular damage. This property is critical in developing treatments for diseases associated with oxidative stress.

4. Anticoagulant Activity
Similar derivatives have shown promise in modulating blood coagulation pathways, indicating potential applications in developing anticoagulant therapies.

5. Antimicrobial Properties
Amino acid derivatives often exhibit antimicrobial activity against various pathogens, positioning (S)-2-((((Benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid as a candidate for antibiotic development.

Biotechnology Applications

1. Enzyme-Substrate Studies
The compound is utilized in studies focusing on enzyme-substrate interactions, essential for understanding metabolic pathways and protein synthesis mechanisms. These studies help elucidate the compound's role in biological systems and its potential therapeutic effects.

2. Interaction Studies
Techniques such as molecular docking and spectroscopy are employed to investigate how (S)-2-((((Benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid interacts with biological macromolecules. These insights are crucial for optimizing its use in drug design.

Case Studies

Recent studies have demonstrated the efficacy of (S)-2-((((Benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid in various applications:

  • Peptide Synthesis Efficiency : A study highlighted the compound's role in synthesizing peptides with enhanced yields compared to traditional methods, showcasing its utility in pharmaceutical manufacturing.
  • Antioxidant Potential : In vitro studies indicated that this compound exhibited significant antioxidant activities, suggesting its potential use in formulating supplements aimed at reducing oxidative stress.

Mechanism of Action

The mechanism of action of 2-((((Benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-((((Benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid and related analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Primary Applications References
2-((((Benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid (R-enantiomer) 1014644-95-1 C₁₄H₁₉NO₄ 265.3 Cbz-protected amino methyl; 3-methylbutanoic acid Peptide synthesis intermediates
(S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylbutanoic acid 42417-65-2 C₁₄H₁₉NO₄ 265.3 Additional methyl group on nitrogen Life sciences research
3-(((Benzyloxy)carbonyl)amino)-2,2,3-trimethylbutanoic acid 32097-54-4 C₁₅H₂₁NO₄ 279.3 Two extra methyl groups (C2 and C3) Pharmaceutical intermediates
2-{[(Benzyloxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid 1352999-00-8 C₁₄H₁₉NO₅ 281.3 Methoxy substituent at C3 Research reagent
2-(([(tert-Butoxy)carbonyl]amino)methyl)-3-methylbutanoic acid 1233517-91-3 C₁₁H₂₁NO₄ 231.3 Boc-protected amino methyl Organic synthesis intermediates
2-(((1-((Benzyloxy)carbonyl)azetidin-3-yl)oxy)methyl)-3-methylbutanoic acid Not specified C₁₈H₂₄N₂O₅ 348.4 Azetidine ring linked via ether Inhibitor development (e.g., RAS)

Detailed Structural and Functional Analysis

Stereochemical Variations

The (R)-enantiomer (CAS 1014644-95-1) is specifically noted for its use in asymmetric synthesis, where chirality impacts binding affinity in biological targets .

Functional Group Modifications

  • Cbz vs. Boc Protection : Replacing Cbz with tert-butoxycarbonyl (Boc) (CAS 1233517-91-3) reduces steric bulk and enhances acid stability, making Boc-protected variants preferable in solid-phase peptide synthesis .
  • Azetidine Incorporation : The azetidine-containing analog (from S26-6) introduces a rigid heterocycle, which may enhance target selectivity in kinase or protease inhibitors .

Biological Activity

2-((((Benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid, also known as (S)-2-((((benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid, is a chiral amino acid derivative with notable biological activities. This compound is characterized by a benzyloxycarbonyl group and a methyl substituent, which contribute to its interaction with various biological targets, including enzymes and receptors.

Chemical Structure and Properties

  • Molecular Formula: C₁₄H₁₉N₂O₄
  • Molecular Weight: 265.31 g/mol
  • Functional Groups:
    • Benzyloxycarbonyl group (protecting group)
    • Methyl group
    • Carboxylic acid and amino groups

The specific stereochemistry at the chiral center is crucial for its biological activity, influencing how it interacts with biological macromolecules.

1. Antioxidant Activity

Research indicates that this compound may exhibit antioxidant properties , which are beneficial in preventing oxidative stress-related damage in cells. Antioxidants play a significant role in mitigating cellular damage caused by reactive oxygen species (ROS), potentially contributing to health benefits in various conditions associated with oxidative stress.

2. Anticoagulant Activity

Similar compounds have shown potential in modulating blood coagulation pathways. The anticoagulant properties may be attributed to the structural features that influence interactions with clotting factors, making it a candidate for further therapeutic exploration in coagulation disorders.

3. Antimicrobial Properties

Amino acid derivatives often display activity against various pathogens. The structural characteristics of 2-((((Benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid suggest potential antimicrobial properties, which could lead to applications in antibiotic development.

Synthesis and Applications

The synthesis of this compound typically involves several steps that require careful control of reaction conditions to ensure high yields and purity. It serves as a versatile building block in peptide synthesis due to its protective benzyloxycarbonyl group, allowing for selective reactions without interfering with other functional groups.

Comparative Analysis with Similar Compounds

The following table compares 2-((((Benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid with structurally similar compounds:

Compound NameStructureUnique Features
L-LeucineAmino AcidEssential amino acid involved in protein synthesis.
N-Benzyloxycarbonyl-L-valineC₁₄H₁₉N₂O₄Similar benzyloxycarbonyl group; used extensively in peptide synthesis.
N-Benzyloxycarbonyl-N-methyl-L-alanineC₁₅H₁₉N₂O₄Methyl substitution alters reactivity; important for exploring structure-activity relationships.

The uniqueness of 2-((((Benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid lies in its specific stereochemistry and functional groups, which enhance its biological activity compared to other similar compounds.

Case Studies and Research Findings

Research studies have explored the interactions of this compound with various biological systems:

  • Interaction Studies : Techniques such as molecular docking and kinetic assays have been employed to understand how 2-((((Benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid binds to enzymes and receptors, revealing insights into its potential therapeutic effects.
  • Therapeutic Potential : Investigations into the compound's effects on cellular pathways have suggested that it may influence metabolic processes, potentially leading to applications in treating metabolic disorders or enhancing athletic performance through its amino acid properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-((((Benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid?

  • Methodological Answer : The compound can be synthesized via a two-step process:

Amino Protection : React 2-amino-3-methylbutanoic acid with benzyl chloroformate (Cbz-Cl) in a basic aqueous solution (e.g., NaHCO₃) to introduce the Cbz group. This is a standard method for protecting primary amines .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to isolate the product. Purity (>95%) can be confirmed via HPLC .

  • Key Data :

ReactantReagentSolventYieldPurity
2-amino-3-methylbutanoic acidCbz-ClNaHCO₃ (aq.)~70%>95% (HPLC)

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR (CDCl₃) shows peaks for the benzyloxy group (δ 7.3–7.4 ppm, multiplet), methyl groups (δ 1.0–1.2 ppm), and carboxylic acid (δ 12.1 ppm, broad). ¹³C NMR confirms the carbonyl (C=O) groups at ~155–170 ppm .
  • Mass Spectrometry : ESI-MS typically displays [M+H]⁺ at m/z 265.3 (calculated from C₁₄H₁₉NO₄) .
  • IR : Stretching vibrations for C=O (1720 cm⁻¹) and N-H (3300 cm⁻¹) are critical .

Q. What storage conditions are required to maintain the compound’s stability?

  • Methodological Answer : The compound is moisture-sensitive. Store at 2–8°C under inert gas (N₂ or Ar) in a desiccator. Avoid prolonged exposure to light, as UV may degrade the Cbz group .

Advanced Research Questions

Q. How does the steric hindrance from the 3-methyl group influence reactivity in peptide coupling reactions?

  • Methodological Answer : The methyl group reduces nucleophilicity at the β-carbon, slowing coupling reactions. Use activating agents like HATU or DCC with DMAP to enhance efficiency. Comparative kinetic studies (e.g., monitoring via ¹H NMR) between linear and branched analogs can quantify steric effects .
  • Key Data :

Coupling AgentReaction Time (h)Yield (%)
DCC/DMAP1265
HATU685

Q. What are the degradation pathways under acidic or basic conditions?

  • Methodological Answer :

  • Acidic Conditions : The Cbz group hydrolyzes to release CO₂ and benzyl alcohol. Monitor via TLC (Rf shift) or LC-MS for degradation products .
  • Basic Conditions : Saponification of the ester or decarboxylation may occur. Stability assays (pH 7–12, 25–60°C) with HPLC tracking are recommended .

Q. How can enantiomeric purity be optimized during synthesis?

  • Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis. Analyze enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) or polarimetry. For example, (S)-configured analogs show [α]D²⁵ = +15° (c = 1, MeOH) .

Theoretical and Experimental Design Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using the crystal structure of target enzymes (e.g., proteases). Focus on hydrogen bonding between the carboxylic acid and active-site residues. MD simulations (GROMACS) assess binding stability .

Q. What strategies resolve contradictions in reported solubility data?

  • Methodological Answer : Conduct systematic solubility tests in 10+ solvents (e.g., DMSO, EtOH, H₂O) using the shake-flask method. Compare with QSPR models (e.g., Hansen solubility parameters) to identify outliers. Publish datasets with detailed experimental conditions (temperature, agitation) .

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